2-Methyl-3-(trifluoromethyl)piperidine hydrochloride
Overview
Description
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group (-CF3) attached to the piperidine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with thecalcitonin gene-related peptide (CGRP) receptor and the dopamine D3 receptor . These receptors play crucial roles in pain transmission and dopamine signaling, respectively .
Mode of Action
Based on its structural similarity to other compounds, it may act as anantagonist at its target receptors . This means it could bind to these receptors and block their activation, preventing the normal signaling processes.
Biochemical Pathways
If it acts on the cgrp receptor and dopamine d3 receptor, it could influencepain signaling pathways and dopaminergic signaling pathways , respectively .
Result of Action
If it acts as an antagonist at the cgrp receptor and dopamine d3 receptor, it could potentiallyreduce pain signaling and modulate dopaminergic signaling , respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of piperidine derivatives using reagents such as trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride . The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Methyl-3-(trifluoromethyl)piperidine hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)piperidine hydrochloride
- 4-(Trifluoromethyl)piperidine hydrochloride
- 2-(Trifluoromethyl)piperidine
Uniqueness
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both the methyl and trifluoromethyl groups on the piperidine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-6(7(8,9)10)3-2-4-11-5;/h5-6,11H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZONPCFCBXLSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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